4-(trifluoromethyl)furan-2-carboxylic Acid 4-(trifluoromethyl)furan-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983684
InChI: InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3F3O3
Molecular Weight: 180.08 g/mol

4-(trifluoromethyl)furan-2-carboxylic Acid

CAS No.:

Cat. No.: VC15983684

Molecular Formula: C6H3F3O3

Molecular Weight: 180.08 g/mol

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)furan-2-carboxylic Acid -

Specification

Molecular Formula C6H3F3O3
Molecular Weight 180.08 g/mol
IUPAC Name 4-(trifluoromethyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11)
Standard InChI Key QAEQVRIMEKACAT-UHFFFAOYSA-N
Canonical SMILES C1=C(OC=C1C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

4-(Trifluoromethyl)furan-2-carboxylic acid belongs to the furan carboxylic acid family, distinguished by a trifluoromethyl (-CF3_3) substituent at the 4-position of the furan ring. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-(trifluoromethyl)furan-2-carboxylic acid, reflecting the substituents’ positions . Its SMILES representation is O=C(O)C1=CC(C(F)(F)F)=CO1\text{O=C(O)C1=CC(C(F)(F)F)=CO1}, and the InChIKey is SAGWNXBYZYNMDZ-UHFFFAOYSA-N . The trifluoromethyl group introduces significant electronegativity, altering the electron density of the furan ring and influencing reactivity in substitution reactions .

Table 1: Key Identifiers of 4-(Trifluoromethyl)furan-2-carboxylic Acid

PropertyValueSource
CAS Number56286-80-7
Molecular FormulaC6H3F3O3\text{C}_6\text{H}_3\text{F}_3\text{O}_3
Molecular Weight180.08 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.52 g/cm³ (predicted)

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 4-(trifluoromethyl)furan-2-carboxylic acid typically involves functionalization of preformed furan rings. One approach employs:

  • Friedel-Crafts Acylation: Reaction of furan-2-carboxylic acid with trifluoromethylating agents like CF3_3I in the presence of Lewis acids (e.g., AlCl3_3) .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated furans with trifluoromethyl sources, such as Umemoto’s reagent .

Yields are often moderate (30–50%) due to competing side reactions, necessitating purification via recrystallization or chromatography .

Structure-Activity Relationship (SAR) Studies

In antitubercular research, derivatives of 4-(trifluoromethyl)furan-2-carboxylic acid have been evaluated for inhibition of Mycobacterium tuberculosis siderophore synthase (MbtI). Key findings include:

  • Positional Effects: The 4-CF3_3 group enhances enzymatic inhibition (IC50_{50} ≈ 15–19 μM) compared to non-fluorinated analogs .

  • Carboxylic Acid Necessity: Esterification or amidation of the -COOH group abolishes activity, underscoring its role in target binding .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 150°C, with the trifluoromethyl group imparting resistance to hydrolytic cleavage .

Acid-Base Behavior

The carboxylic acid group confers a pKa of ~2.5, enabling salt formation under basic conditions (e.g., sodium or potassium salts) . This property is exploited in formulation strategies to improve bioavailability in drug discovery .

Applications in Drug Discovery and Materials Science

Antitubercular Activity

4-(Trifluoromethyl)furan-2-carboxylic acid derivatives inhibit MbtI, a critical enzyme in mycobacterial iron acquisition. Lead compounds exhibit MIC99_{99} values <30 μM against M. bovis BCG, though cellular permeability remains a challenge .

Electronic Materials

The electron-deficient furan core serves as a building block for organic semiconductors. Incorporation into π-conjugated polymers enhances electron mobility (>0.1 cm²/V·s) in thin-film transistors .

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